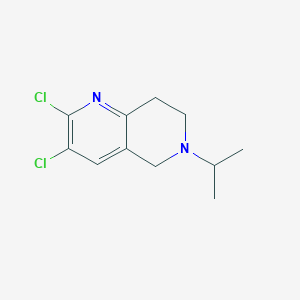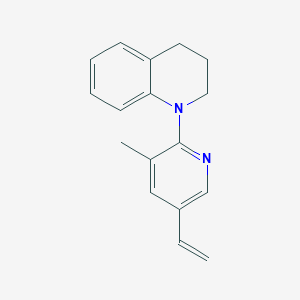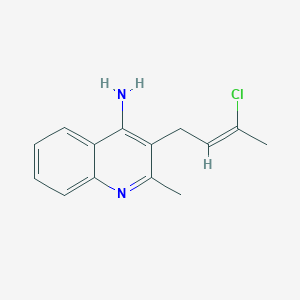
3,6,8-Trichloroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Tricloroquinolin-2(1H)-ona es un derivado clorado de quinolin-2(1H)-ona. Este compuesto se caracteriza por la presencia de tres átomos de cloro en las posiciones 3, 6 y 8 del anillo de quinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,6,8-Tricloroquinolin-2(1H)-ona normalmente implica la cloración de quinolin-2(1H)-ona. Un método común es la cloración directa utilizando gas cloro en presencia de un catalizador como el cloruro de hierro (III). La reacción generalmente se lleva a cabo bajo condiciones controladas para asegurar la cloración selectiva en las posiciones deseadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3,6,8-Tricloroquinolin-2(1H)-ona puede implicar un proceso de varios pasos que comienza con precursores fácilmente disponibles. El proceso puede incluir pasos como la nitración, reducción y cloración, seguidos de la purificación para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,6,8-Tricloroquinolin-2(1H)-ona puede someterse a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de Oxidación: El compuesto puede oxidarse para formar derivados de quinolina con diferentes estados de oxidación.
Reacciones de Reducción: La reducción del compuesto puede conducir a la formación de productos parcialmente o totalmente desclorados.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Reactivos como la amida de sodio o la tiourea se pueden utilizar en presencia de solventes como la dimetilformamida.
Reacciones de Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de Reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen derivados de quinolin-2(1H)-ona sustituidos con varios grupos funcionales.
Reacciones de Oxidación: Los productos incluyen N-óxidos de quinolina y otros derivados oxidados.
Reacciones de Reducción: Los productos incluyen derivados de quinolin-2(1H)-ona parcialmente o totalmente desclorados.
Aplicaciones Científicas De Investigación
3,6,8-Tricloroquinolin-2(1H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Se estudia su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de Materiales: El compuesto se explora para su uso en la síntesis de nuevos materiales con propiedades electrónicas y ópticas únicas.
Estudios Biológicos: Se utiliza como sonda en ensayos bioquímicos para estudiar las interacciones enzimáticas y las vías celulares.
Aplicaciones Industriales: El compuesto se investiga por su posible uso en la producción de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 3,6,8-Tricloroquinolin-2(1H)-ona implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los átomos de cloro en el anillo de quinolina pueden aumentar la afinidad de unión del compuesto a estas dianas, lo que lleva a la inhibición o modulación de su actividad. Las vías exactas involucradas dependen de la aplicación y la diana específicas.
Comparación Con Compuestos Similares
Compuestos Similares
3,6-Dicloroquinolin-2(1H)-ona: Carece del átomo de cloro en la posición 8, lo que puede afectar su reactividad y propiedades de unión.
3,8-Dicloroquinolin-2(1H)-ona: Carece del átomo de cloro en la posición 6, lo que lleva a un comportamiento químico diferente.
6,8-Dicloroquinolin-2(1H)-ona: Carece del átomo de cloro en la posición 3, lo que resulta en propiedades distintas.
Singularidad
3,6,8-Tricloroquinolin-2(1H)-ona es único debido a la presencia de tres átomos de cloro en posiciones específicas en el anillo de quinolina. Este patrón de sustitución único puede influir en su reactividad química, afinidad de unión y actividad biológica general, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H4Cl3NO |
|---|---|
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
3,6,8-trichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1-3H,(H,13,14) |
Clave InChI |
CRQLNLTZHUAPFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)




![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)



![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)




